4(1H)-Pyrimidinone, 5-hydroxy-2-methyl- chemical properties
4(1H)-Pyrimidinone, 5-hydroxy-2-methyl- chemical properties
An In-depth Technical Guide to the Chemical Properties of 4(1H)-Pyrimidinone, 5-hydroxy-2-methyl-
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the chemical properties, synthesis, and reactivity of 4(1H)-Pyrimidinone, 5-hydroxy-2-methyl-, a heterocyclic compound of significant interest to researchers and drug development professionals. The pyrimidinone core is a privileged scaffold in medicinal chemistry, and understanding the nuanced characteristics of its derivatives is paramount for leveraging its full potential in modern research endeavors.
Introduction and Molecular Overview
4(1H)-Pyrimidinone, 5-hydroxy-2-methyl-, also known by its synonym 5-Hydroxy-2-methylpyrimidin-4(3H)-one, is a substituted pyrimidinone with the chemical formula C₅H₆N₂O₂.[1] The core of this molecule is the pyrimidine ring, a diazine that is foundational to life itself, forming the basis of nucleobases like cytosine, thymine, and uracil.[2][3] The strategic placement of a hydroxyl group at the 5-position and a methyl group at the 2-position imparts specific electronic and steric properties that govern its reactivity and potential as a molecular scaffold. Its structure allows for rich tautomeric equilibria and diverse hydrogen bonding patterns, which are critical for its interactions in biological systems. Pyrimidinone and pyridone structures are widely recognized for their ability to serve as bioisosteres for amides and various aromatic rings, offering a means to modulate properties like solubility, lipophilicity, and metabolic stability in drug candidates.[4]
Caption: 2D structure of 4(1H)-Pyrimidinone, 5-hydroxy-2-methyl-.
Physicochemical and Computed Properties
A summary of the key physicochemical and computed properties for 4(1H)-Pyrimidinone, 5-hydroxy-2-methyl- is presented below. These parameters are fundamental for predicting the compound's behavior in various experimental settings, from solubility in different solvents to its potential to cross biological membranes.
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂O₂ | PubChem[1] |
| Molecular Weight | 126.11 g/mol | PubChem[1] |
| Exact Mass | 126.042927438 Da | PubChem[1] |
| XLogP3-AA | -0.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Topological Polar Surface Area | 61.7 Ų | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| CAS Number | 24614-14-0 | PubChem[1] |
The negative XLogP3-AA value suggests a high degree of hydrophilicity, predicting good solubility in polar solvents. The topological polar surface area (TPSA) of 61.7 Ų is within the range typically associated with good oral bioavailability in drug candidates. The presence of two hydrogen bond donors and three acceptors underscores the compound's potential for strong intermolecular interactions, which can influence its melting point, boiling point, and crystal packing.[1]
Synthesis and Purification
While a specific, detailed synthesis protocol for 4(1H)-Pyrimidinone, 5-hydroxy-2-methyl- is not extensively documented in readily available literature, general synthetic strategies for substituted pyrimidinones are well-established. The Biginelli reaction, a one-pot multicomponent reaction, is a classic method for pyrimidine synthesis.[5]
A more targeted approach would likely involve the condensation of an appropriate amidine (in this case, acetamidine) with a substituted three-carbon component, such as a derivative of malonic acid or an α,β-unsaturated carbonyl compound, to construct the pyrimidinone ring.
For related structures, such as 5-hydroxymethylpyrimidines, a common synthetic route involves the modification of a pre-formed pyrimidine ring. For instance, a 4-hydroxy-pyrimidine can be treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to activate the 4-position. This is followed by nucleophilic substitution with an appropriate amine or other nucleophile, and subsequent chemical modifications.[6]
Illustrative Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of a substituted pyrimidinone, based on common laboratory practices for this class of compounds.
Caption: Generalized workflow for pyrimidinone synthesis.
Spectral Properties
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 4(1H)-Pyrimidinone, 5-hydroxy-2-methyl-.
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Mass Spectrometry (MS): The PubChem database indicates a top peak in the mass spectrum at an m/z of 126, which corresponds to the molecular ion [M]⁺, confirming the molecular weight of the compound.[1]
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Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: In a suitable solvent like DMSO-d₆, the proton NMR spectrum is expected to show distinct signals:
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A singlet for the methyl protons (C2-CH₃) in the upfield region.
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A singlet for the vinyl proton (C6-H).
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Two broad singlets corresponding to the exchangeable protons of the hydroxyl group (C5-OH) and the amide group (N3-H). The chemical shifts of these protons are highly dependent on solvent and concentration.
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-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key absorption bands:
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A broad band in the 3200-3500 cm⁻¹ region due to O-H and N-H stretching vibrations.
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A strong absorption band around 1650-1700 cm⁻¹ corresponding to the C=O (amide) stretching vibration.
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Bands in the 1500-1600 cm⁻¹ region due to C=C and C=N stretching vibrations within the pyrimidine ring.[7]
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Reactivity and Chemical Behavior
The chemical behavior of 4(1H)-Pyrimidinone, 5-hydroxy-2-methyl- is dominated by its tautomeric nature and the reactivity of its functional groups.
Tautomerism
A critical feature of hydroxypyrimidines is the existence of prototropic tautomerism. 4(1H)-Pyrimidinone, 5-hydroxy-2-methyl- can exist in equilibrium with its enol form, 4,5-dihydroxy-2-methylpyrimidine. Theoretical and experimental studies on the parent 4-hydroxypyrimidine system have shown that the keto (pyrimidinone) form is generally the more stable tautomer.[2][3] This equilibrium is crucial as it can dictate the molecule's preferred mode of binding in a biological active site.
Caption: Keto-enol tautomerism of the pyrimidinone ring.
Hydrogen Bonding and Dimerization
The molecule possesses both hydrogen bond donor (N-H, O-H) and acceptor (C=O, ring nitrogens) sites, enabling it to form strong and directional intermolecular hydrogen bonds. This property is fundamental to the formation of supramolecular structures, such as the dimers observed in related 2-ureido-4[1H]-pyrimidinone systems, which can form highly stable quadruple hydrogen-bonded dimers.[8] Such interactions significantly influence the compound's physical properties and its ability to interact with biological targets like proteins and nucleic acids.
Chemical Reactivity
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Alkylation and Acylation: The N-H and O-H groups are susceptible to reactions with electrophiles. Alkylation can occur at either the N1, N3, or O5 positions, with the regioselectivity depending on the reaction conditions (base, solvent, electrophile).[9] Similarly, the hydroxyl group can be readily acylated with acyl chlorides or anhydrides.[10]
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Electrophilic Substitution: The pyrimidine ring itself is generally electron-deficient and thus resistant to electrophilic substitution. However, the presence of the activating hydroxyl group at the 5-position may facilitate limited electrophilic attack at the 6-position under certain conditions.
-
Nucleophilic Substitution: While the hydroxyl group is a poor leaving group, it can be converted into a better leaving group (e.g., a tosylate) to allow for nucleophilic substitution. More commonly in pyrimidine chemistry, a hydroxyl group at the 4-position is converted to a chloro group using POCl₃, which is then readily displaced by various nucleophiles.[6][9]
Potential Applications in Research and Drug Development
The pyrimidinone scaffold is a cornerstone in medicinal chemistry due to its versatile biological activities, including anticancer, antiviral, and anti-inflammatory properties.[5]
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Bioisosteric Replacement: The 4-pyrimidinone moiety can act as a bioisostere for a variety of functional groups, including amides and phenols, which is a valuable strategy for lead optimization in drug discovery.[4]
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Enzyme Inhibition: The 4,5-dihydroxypyrimidine core is a known metal-binding pharmacophore. This structural motif has been successfully employed in the development of inhibitors for metalloenzymes, such as HIV-1 integrase and RNase H.[11] This suggests that 4(1H)-Pyrimidinone, 5-hydroxy-2-methyl- could serve as a foundational scaffold for designing novel inhibitors targeting viral or bacterial metalloenzymes.
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Kinase and Protease Inhibitors: Substituted pyrimidinones have been developed as potent inhibitors of various enzyme classes, including dipeptidyl peptidase IV (DPP-4) and ubiquitin-specific protease 7 (USP7).[9][12] The specific substitution pattern of 4(1H)-Pyrimidinone, 5-hydroxy-2-methyl- makes it an attractive starting point for library synthesis to explore these and other target classes.
Safety and Handling
While a specific safety data sheet (SDS) for 4(1H)-Pyrimidinone, 5-hydroxy-2-methyl- is not provided in the search results, general precautions for handling similar heterocyclic compounds should be observed. Based on data for 6-Hydroxy-2-methyl-4(1H)-pyrimidinone, the following handling guidelines are recommended[13]:
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid the formation of dust and aerosols. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
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